(5-溴戊基)三甲基溴化铵

描述

Synthesis Analysis

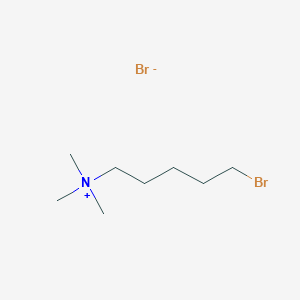

Quaternary ammonium salts, including structures similar to (5-Bromopentyl)trimethylammonium bromide, are typically synthesized through alkylation reactions involving tertiary amines and alkyl halides. The synthesis of related compounds involves reactions under controlled conditions to ensure the selective formation of the desired quaternary ammonium product (Shi Zuoqing, 2006).

Molecular Structure Analysis

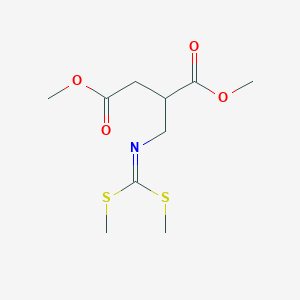

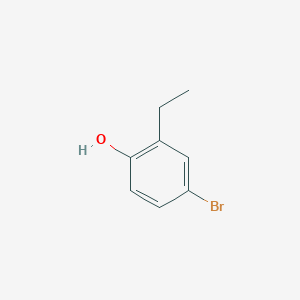

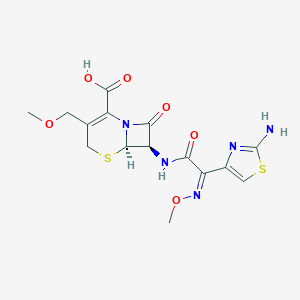

The molecular structure of quaternary ammonium salts is characterized by the central nitrogen atom bonded to four alkyl groups, with one of these being a halogen-substituted alkyl chain. X-ray diffraction methods provide detailed insights into their crystalline structure, showcasing how these molecules assemble in solid-state and the types of interactions that stabilize their structures. Similar analyses have been conducted on various quaternary ammonium salts to elucidate their structural characteristics (F. Brandl et al., 1974).

Chemical Reactions and Properties

Quaternary ammonium compounds are known for their reactivity and interaction with various chemical agents. They participate in a range of chemical reactions, including phase transfer catalysis, where they act as catalysts to facilitate the transfer of reactants between immiscible phases. Their chemical properties are significantly influenced by the nature of the alkyl groups attached to the nitrogen atom, as well as the counterion present (A. Ghorbani‐Choghamarani et al., 2011).

Physical Properties Analysis

The physical properties of (5-Bromopentyl)trimethylammonium bromide, like those of related quaternary ammonium salts, include solubility in water and other polar solvents, melting point, and thermal stability. These properties are crucial for their application in various domains, including as surfactants and phase transfer catalysts. Studies on similar compounds provide valuable information on how structural variations affect these physical characteristics (Li Wei et al., 2006).

Chemical Properties Analysis

Quaternary ammonium salts exhibit unique chemical properties such as antimicrobial activity, ability to form micelles and vesicles in aqueous solutions, and use as softening agents in textiles and conditioners. Their reactivity, particularly in nucleophilic substitution reactions, makes them valuable intermediates in organic synthesis. The presence of a bromopentyl group in (5-Bromopentyl)trimethylammonium bromide suggests potential applications in producing polymers and as an alkylating agent in pharmaceuticals (B. Brycki et al., 2011).

科学研究应用

蛋白质折叠和稳定性:结构与 (5-溴戊基)三甲基溴化铵相似的 N-烷基三甲基溴化铵已被发现可以通过疏水相互作用稳定碱性和酸变性的细胞色素 c 的熔融球状状态 (Chamani & Moosavi-Movahedi, 2006).

聚合物纳米凝胶稳定性:十六烷基三甲基溴化铵显着影响聚(N-异丙基丙烯酰胺)纳米凝胶体系的稳定性,表明类似化合物对纳米凝胶稳定性的影响 (Borsos & Gilányi, 2011).

植物生长刺激:类似的化合物,如 (2-氯乙基)三甲基氯化铵,通过产生茎更短更粗的矮壮植物来刺激植物生长,显示出农业应用的潜力 (Tolbert, 1960).

N-糖基化盐的合成:已经合成了独特的新型 N-糖基化季盐,如 N-(2,3,4,6-四-O-乙酰-β-D-吡喃葡萄糖基)三甲基溴化铵,展示了合成新型生物化学化合物的潜力 (Skorupowa 等人,2001).

蛋白质-洗涤剂相互作用:阳离子洗涤剂与溶菌酶等蛋白质的结合受疏水和静电相互作用的显着影响,这与蛋白质-洗涤剂复合物的研究相关 (Subramanian, Sheshadri, & Venkatappa, 1986).

超级电容器电极材料:CTAB 辅助的六方血小板 Co(OH)2/石墨烯复合材料表现出有希望的电化学性能,表明类似化合物在储能技术中的作用 (Ghosh, Giri, & Das, 2013).

废水处理:表面改性海泡石(与 (5-溴戊基)三甲基溴化铵等化合物相关)有效地从含油废水中去除乳化油,突出了其在环境修复中的效用 (Li 等人,2018).

安全和危害

作用机制

Target of Action

As a quaternary ammonium compound , it may interact with a variety of biological targets, particularly those that have an affinity for charged molecules.

Mode of Action

As a quaternary ammonium compound, it carries a positive charge , which may allow it to interact with negatively charged surfaces on cells or proteins.

Biochemical Pathways

Quaternary ammonium compounds are known to be involved in a variety of biochemical processes due to their charged nature .

Result of Action

As a quaternary ammonium compound, it may have a variety of effects depending on its specific targets and mode of action .

Action Environment

The action, efficacy, and stability of (5-Bromopentyl)trimethylammonium bromide may be influenced by various environmental factors. These could include pH, temperature, and the presence of other ions or molecules in the environment .

属性

IUPAC Name |

5-bromopentyl(trimethyl)azanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19BrN.BrH/c1-10(2,3)8-6-4-5-7-9;/h4-8H2,1-3H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEIHNRASRNQTDE-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CCCCCBr.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40455176 | |

| Record name | (5-Bromopentyl)trimethylammonium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40455176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-Bromopentyl)trimethylammonium bromide | |

CAS RN |

15008-33-0 | |

| Record name | (5-Bromopentyl)trimethylammonium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40455176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (5-Bromopentyl)trimethylammonium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of (5-Bromopentyl)trimethylammonium bromide in the context of the research on anion exchange membranes?

A1: While the provided abstract does not specifically mention (5-Bromopentyl)trimethylammonium bromide, it highlights the importance of long side-chain quaternary ammonium-functionalized poly(arylene piperidinium)s for creating effective AEMs. Compounds like (5-Bromopentyl)trimethylammonium bromide could potentially serve as valuable precursors or building blocks in the synthesis of such polymers. Its structure, containing a reactive bromide group and a quaternary ammonium cation, suggests its potential use in polymerization reactions and for introducing the desired ion-conducting properties into the AEM material.

Q2: How might the structure of (5-Bromopentyl)trimethylammonium bromide influence the performance of an anion exchange membrane in a vanadium redox flow battery?

A2: The performance of an AEM in a VRFB is significantly impacted by its ionic conductivity and permeability to vanadium ions. The length of the alkyl chain in (5-Bromopentyl)trimethylammonium bromide, if incorporated into the AEM structure, could influence the membrane's morphology and subsequently its conductivity and selectivity. A longer alkyl chain might enhance the membrane's hydrophobicity, potentially hindering vanadium ion transport. Conversely, a shorter chain might compromise the membrane's mechanical robustness. Further research is needed to fully understand the specific impact of this compound and its derivatives on AEM properties and VRFB performance.

Q3: Considering the research focus on vanadium redox flow batteries, what future research directions involving (5-Bromopentyl)trimethylammonium bromide or similar compounds could be explored?

A3: Future research could investigate:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Amino-5-[[1-(carboxymethylamino)-3-decylsulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B17572.png)

![1,3-Bis[bis[2-hydroxy-3-(methacryloyloxy)propyl]aminomethyl]cyclohexane](/img/structure/B17581.png)